5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

Physicochemical characterization Ionization constant Halogen substitution effects

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid (CAS 70662-92-9) is a heterocyclic compound comprising a pyrimidine ring with chloro, hydroxyl, and carboxylic acid functional groups at the 5-, 2-, and 4-positions respectively. It exists predominantly as the 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid tautomer in solid state and solution, with a predicted pKa of 2.00 ± 0.20 and a melting point of 145-147 °C (with decomposition).

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
Cat. No. B12215701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxypyrimidine-4-carboxylic acid
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1Cl)C(=O)O
InChIInChI=1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
InChIKeyGSUZVEXKOHWUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid: A 5-Halogenated Pyrimidine Building Block with Validated Intermediate Utility


5-Chloro-2-hydroxypyrimidine-4-carboxylic acid (CAS 70662-92-9) is a heterocyclic compound comprising a pyrimidine ring with chloro, hydroxyl, and carboxylic acid functional groups at the 5-, 2-, and 4-positions respectively . It exists predominantly as the 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid tautomer in solid state and solution, with a predicted pKa of 2.00 ± 0.20 and a melting point of 145-147 °C (with decomposition) . The compound serves as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1].

5-Chloro-2-hydroxypyrimidine-4-carboxylic Acid: Why Halogen Identity and Substitution Pattern Preclude Simple Interchange


Within the 5-halogeno-2-hydroxypyrimidine-4-carboxylic acid class, simple generic substitution is precluded by systematic differences in physicochemical properties and reactivity that depend on halogen identity. 5-Substituted 2-chloropyrimidines undergo hydrolysis with rate constants that vary systematically with para σ-values, while the dissociation constants of the corresponding 2-hydroxypyrimidines vary with meta σ-values, confirming tautomerism to 1,2-dihydro-2-oxopyrimidines [1]. This electronic modulation directly impacts solubility, ionization state at physiological pH, and nucleophilic aromatic substitution reactivity. For procurement decisions, the chlorine atom provides a balance between reactivity (more labile than fluorine, less than bromine) and steric properties that governs downstream synthetic transformations such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination [2]. Additionally, 5-substituents on pyrimidine nucleosides directly influence anticancer, antiviral, and radiosensitizing properties, underscoring that 5-position halogen selection is a critical determinant of biological activity [3].

5-Chloro-2-hydroxypyrimidine-4-carboxylic Acid: Comparative Evidence Guide for Scientific Selection


pKa Comparison: 5-Chloro vs. 5-Bromo 2-Hydroxypyrimidine-4-Carboxylic Acids

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid exhibits a predicted pKa of 2.00 ± 0.20, compared to 1.94 ± 0.20 for the 5-bromo analog . The marginally higher pKa of the chloro derivative (ΔpKa ≈ +0.06) reflects the weaker electron-withdrawing inductive effect of chlorine relative to bromine .

Physicochemical characterization Ionization constant Halogen substitution effects

Synthetic Utility as Carbocyclic Nucleoside Intermediate

The compound is specifically disclosed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. A related high-yielding protocol for chloropyrimidine preparation from hydroxylated precursors operates under solvent-free or low-solvent conditions, achieving 90% yield for 2-chloropyridine on a 1.3 mol reaction scale with 96.8% purity by HPLC [2].

Nucleoside analog synthesis Medicinal chemistry Carbocyclic nucleosides

LOXL2 Inhibitory Activity: Quantitative Target Engagement Profile

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid demonstrates quantifiable inhibition of lysyl oxidase-like 2 (LOXL2), a validated therapeutic target in fibrosis and cancer. Reported IC50 values across multiple independent assays range from 68 nM to 1.8 μM depending on assay format and enzyme source [1][2][3]. The compound also shows measurable selectivity over related LOX family members: LOXL3 IC50 = 214 nM and LOX IC50 = 2.4 μM [4].

Lysyl oxidase-like 2 inhibition Fibrosis Cancer metastasis

Anti-Plasmodial Activity Against Malaria Parasite G6PD

The compound exhibits measurable inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated antimalarial target. In a resazurin/diaphorase-coupled assay with 2-hour incubation, the IC50 against PfG6PD was 17.9 μM, while a shorter 45-minute orthogonal assay yielded IC50 = 34.2 μM [1]. Against human G6PD, inhibition was weaker (IC50 = 80.0 μM at 90 minutes), demonstrating approximately 4.5-fold parasite selectivity under comparable conditions [2].

Malaria Glucose-6-phosphate dehydrogenase Antiparasitic

Thermal Stability and Storage Parameters

The compound undergoes decomposition at 145-147 °C, which defines an upper thermal boundary for handling and storage . The recommended storage condition is 2-8 °C under sealed storage away from moisture, reflecting sensitivity to ambient temperature and humidity that may affect long-term stability .

Stability Storage conditions Procurement specifications

5-Chloro-2-hydroxypyrimidine-4-carboxylic Acid: Evidence-Backed Research and Industrial Applications


Fibrosis and Cancer Metastasis Research: LOXL2 Inhibitor Development

Investigators developing lysyl oxidase-like 2 (LOXL2) inhibitors can use this compound as a reference scaffold with quantified potency (LOXL2 IC50 = 68 nM to 1.8 μM) and demonstrated selectivity over LOX (LOXL2/LOX selectivity ratio up to 35-fold) [1]. The CHO-expressed human LOXL2 assay (IC50 = 309 nM) and human whole blood assay (IC50 = 1.8 μM) provide validated experimental systems for comparative benchmarking [2].

Antimalarial Drug Discovery: PfG6PD Inhibitor SAR Studies

The compound serves as a validated hit for Plasmodium falciparum G6PD inhibition with IC50 = 17.9 μM and ~4.5-fold selectivity over human G6PD [3]. This selectivity window is quantified, making the compound suitable as a starting point for structure-activity relationship (SAR) optimization in antimalarial programs targeting the parasite's pentose phosphate pathway.

Carbocyclic Nucleoside Synthesis: Key Intermediate for Novel Antiviral Agents

The compound is specifically disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [4]. Its 5-chloro substituent enables further diversification via nucleophilic aromatic substitution or cross-coupling reactions, and a related chloropyrimidine synthesis protocol demonstrates 90% yield at multigram scale under solvent-free conditions, confirming scalability for medicinal chemistry campaigns [5].

Halogenated Pyrimidine Library Construction for Biological Screening

Procurement for inclusion in a 5-halogeno-pyrimidine library is justified by the compound's distinct pKa (2.00) relative to the 5-bromo analog (pKa = 1.94), reflecting the differential electronic effects of halogen substitution [6]. Systematic differences in dissociation constants among 5-substituted 2-hydroxypyrimidines confirm that halogen identity directly modulates physicochemical properties relevant to biological activity [7].

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